
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide, also known as ETOA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. ETOA is a member of the class of compounds known as oxadiazoles, which have been studied for their various biological activities.
作用机制
The mechanism of action of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide has been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide has been shown to have various biochemical and physiological effects in cells and tissues. In addition to its anti-tumor and anti-amyloid activities, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide has been shown to have antioxidant and anti-inflammatory properties. These effects may contribute to its potential therapeutic benefits in various disease states.
实验室实验的优点和局限性
One advantage of using 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide has been shown to exhibit low toxicity in vitro, making it a potentially safe compound to use in various experimental settings. However, one limitation of using 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental protocols.
未来方向
There are several potential future directions for research involving 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide. One area of interest is in the development of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide, which may provide insights into its potential use in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide in animal models and human clinical trials, which may ultimately lead to its use as a therapeutic agent.
合成方法
The synthesis of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide involves the reaction of 2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenol with N-ethylacetamide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide as the final product.
科学研究应用
2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide has been studied for its potential therapeutic properties in various areas of scientific research. One area of interest is in the field of cancer research, where 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide has been shown to exhibit anti-tumor activity in vitro and in vivo. Additionally, 2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)-N-ethylacetamide has been studied for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of the disease.
属性
IUPAC Name |
2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-22-19(25)13-27-17-11-10-16(12-18(17)26-5-2)20-23-21(28-24-20)15-8-6-14(3)7-9-15/h6-12H,4-5,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMUGRKMSCPSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-ethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({N'-[(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7720589.png)


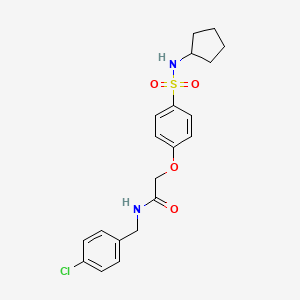
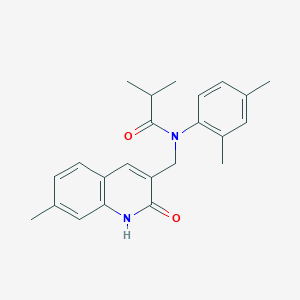
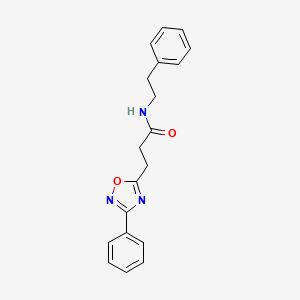
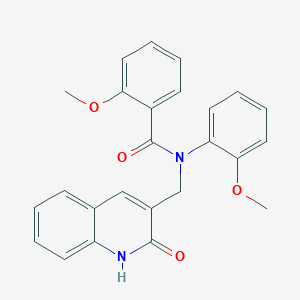
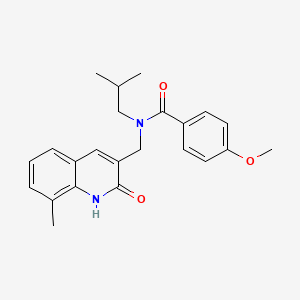



![1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7720666.png)
